Journal Name:Journal of Metamorphic Geology
Journal ISSN:0263-4929
IF:4.472
Journal Website:http://onlinelibrary.wiley.com/journal/10.1111/(ISSN)1525-1314/issues
Year of Origin:0
Publisher:Wiley-Blackwell Publishing Ltd
Number of Articles Per Year:56
Publishing Cycle:Monthly
OA or Not:Not
Catalyst-free sulfenylation of indoles with sulfinic esters in ethanol†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2018-07-20 , DOI: 10.1039/C8GC01764F
A novel catalyst-free method for the synthesis of structurally diverse indole thioethers in moderate to excellent yields has been developed. In this reaction, sulfinic esters serve as new sulfur electrophiles.
Detail
Catalyst-free transformation of levulinic acid into pyrrolidinones with formic acid†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2013-11-11 , DOI: 10.1039/C3GC42125B
Levulinic acid (LA) is transformed into pyrrolidinones by formic acid in DMSO without a catalyst. Mechanistic studies suggest the involvement of an iminium intermediate and a rate-limiting hydride transfer step.
Detail
Catalyst-free visible-light-initiated oxidative coupling of aryldiazo sulfones with thiols leading to unsymmetrical sulfoxides in air†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2019-03-05 , DOI: 10.1039/C9GC00222G
A facile and efficient visible-light-driven method has been developed to construct sulfoxides via oxidative coupling of aryldiazo sulfones with thiols using the O2 in air as the oxidant. This reaction could be performed at room temperature under catalyst- and additive-free conditions. The present methodology offers a mild and environmentally benign approach to obtain a library of sulfoxides in good yields with favorable functional group tolerance.
Detail
Catalytic cleavage of lignin β-O-4 link mimics using copper on alumina and magnesia–alumina†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2013-02-01 , DOI: 10.1039/C3GC37056A
Copper on γ-alumina and on mixed magnesia–alumina, Cu/MgO–Al2O3, catalyse the hydrodeoxygenation (HDO) of β-O-4 lignin-type dimers, giving valuable aromatics. The typical selectivity to phenol is as high as 20%. By changing the support's acidity we can modify the dispersion of copper. Interestingly, more HDO occurs with larger copper agglomerates than with finely dispersed particles. The presence of copper also increases the selectivity of the HDO cleavage. Three different pathways are hypothesized for the reaction on the catalyst surface. Thus, copper activates ketones more and especially more selective towards cleavage than their corresponding alcohols. DFT calculations of bond dissociation energies correlate well with this experimental observation. Excitingly, ethylbenzene is formed in proportional amounts to phenol, showing that these catalysts can reduce the oxygen content of lignin-type product streams. Considering its low price and ready availability, we conclude that copper on alumina is a promising alternative catalyst for lignin depolymerization.
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Catalytic dehydration of glycerol in sub- and supercritical water: a new chemical process for acrolein production
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2005-12-05 , DOI: 10.1039/B506285C
Investigations on using renewables as alternative raw materials for intermediates are becoming more and more important as the crude oil and natural gas resources will be exhausted in a few decades. Acrolein is an important and versatile intermediate for the chemical industry, e.g. for the production of acrylic acid esters, superabsorber polymers or detergents. Up to now, the production route is the gas phase oxidation of propylene with a Bi/Mo-mixed oxide catalyst. As an alternative, acrolein can be produced by the dehydration of glycerol, which appears as a basic component of natural fats and is accumulated to a great extent as a by-product during fat saponification and biodiesel production. Here, the usage of sub- and supercritical water as the reaction media has shown a certain potential for the dehydration of glycerol, although the conversion and acrolein selectivities which have been achieved so far, are not satisfying for an economical process. Only the addition of mineral acid leads to sufficient acrolein yields. To evade the disadvantage of intensifying corrosion, the influence of the addition of electrolytes such as zinc sulfate on this reaction has been investigated. Experiments were conducted in a high pressure plug flow reactor from 300–390 °C, 25–34 MPa, 10–60 s residence time and varying amounts of zinc sulfate. It was shown that in the near subcritical temperature, increasing the amount of salt enhances the glycerol conversion. The maximum acrolein selectivity is 75 mol% at 360 °C, 25 MPa, 470 ppm (g g−1) zinc sulfate and a conversion of 50%. The activation volume was determined to be −(274 ± 65) cm3 mol−1 (at 360 °C, 25–34 MPa and 790 ppm (g g−1) zinc sulfate) and it turned out that the addition of zinc sulfate causes a decrease of the activation energy from 150 kJ mol−1 to (140 ± 12) kJ mol−1.
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Catalytic hydroprocessing of microalgae-derived biofuels: a review
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2016-05-31 , DOI: 10.1039/C6GC01239F
The algal biofuel technology has been accelerated greatly during the last decade. Microalgae can be processed into a broad spectrum of biofuel precursors, which mainly include crude algal oil recovered by extraction and bio-crude oils produced from hydrothermal liquefaction and pyrolysis processes. Due to the high protein content in algal species and the limitations of conversion technologies, these biofuel precursors require the further catalytic removal of heteroatoms such as oxygen, nitrogen, and sulfur, being upgraded to biofuels like green diesel and aviation fuel. This article reviews the state-of-the-art in the hydroprocessing of microalgae-based biofuels, as well as the catalyst development and the effect of process parameters on hydrotreated algal fuels. Hydroprocessing of algal fuels is a new and challenging task, and still underdeveloped. For the long term, an ideal catalyst for this process should possess the following characteristics: high activities towards deoxygenation and denitrogenation, strong resistance to poisons, minimized leaching problems and coke formation, and an economically sound preparation process.
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Catalytic lignocellulose biorefining in n-butanol/water: a one-pot approach toward phenolics, polyols, and cellulose†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2018-08-01 , DOI: 10.1039/C8GC01031E
Lignocellulose constitutes an alluring renewable feedstock for the production of bio-based chemicals. In this contribution, we propose a chemocatalytic biorefinery concept that aims to convert lignocellulosic biomass (Eucalyptus sawdust) into (i) lignin-derived (mono)phenolics, (ii) hemicellulose-derived polyols, and (iii) a cellulose pulp. This is achieved by processing biomass in an equivolumetric mixture of n-butanol and water at elevated temperature (200 째C), in the presence of Ru/C and pressurised hydrogen (30 bar). During this one-pot Reductive Catalytic Fractionation (RCF) process, the hot liquor enables the extraction and solvolytic depolymerisation of both lignin and hemicellulose, while the catalyst and reductive environment are essential to hydrogenate reactive intermediates (coniferyl/sinapyl alcohol and sugars) toward stable target products (phenolics and polyols, respectively). After the catalytic reaction, the solid carbohydrate pulp (mainly cellulose) is easily retrieved upon filtration. Phase separation of n-butanol and water occurs upon cooling the liquor (<125 째C), which offers a facile and effective strategy to isolate lignin-derived phenolics (n-butanol phase) from polyols (aqueous phase). The three resulting product streams provide a versatile platform for down-stream conversion, en route to bio-based chemicals. A proof-of-concept experiment using a 2 L batch reactor demonstrates the scalability potential. Furthermore, this contribution highlights that the conversion of each biopolymer is influenced in a different way by reaction parameters like catalyst, hydrogen pressure, temperature, and acidity (HCl). The key challenge is to find suitable conditions that allow (close-to-)optimal valorisation of all constituents.
Detail
Catalytic transfer hydrogenation of oleic acid to octadecanol over magnetic recoverable cobalt catalysts†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2018-12-03 , DOI: 10.1039/C8GC03075H
Efficient transformation of biomass into fuel and chemicals under mild conditions with cost-effective and environmentally friendly characters is highly desirable but still challenging. Herein, a scalable and Earth-abundant cobalt catalyst was used for selective catalytic transfer hydrogenation (CTH) of unsaturated fatty acids to fatty alcohols with sustainable isopropanol as a hydrogen donor. By tuning the surface Co composition by varying the reduction temperature, the catalytic performance could be easily boosted. At 200 °C in 4 h, the optimal catalyst Co-350 (reduced at 350 °C) gives 100% oleic acid conversion with 91.9% octadecanol selectivity. Various characterization studies reveal that the co-existence of Coδ+ and Co0 over the cobalt core might be responsible for its high performance for CTH of oleic acid. This catalyst could be magnetically separated and is highly stable for reusing ten times. Moreover, this cobalt catalyst is relatively cheap and easy to scale-up, thus achieving a low-cost transformation of biomass into high value-added chemicals.
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Chemo-enzymatic preparation and characterization of renewable oligomers with bisguaiacol moieties: promising sustainable antiradical/antioxidant additives†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2016-02-15 , DOI: 10.1039/C6GC00117C
The synthesis, structural characterization and properties of new bio-based oligomers with bisguaiacol-type moieties esterified by diverse aliphatic linkers are described. These oligomers, produced by oxidative oligomerization of renewable dihydroferulic acid-based bisphenols with commercially available Trametes versicolor laccase, are proposed as promising sustainable antiradical/antioxidant additives for polymers. This environmentally friendly biocatalyzed process is performed under very mild conditions in open vessels and aqueous solution at room temperature. Modifications of the reaction conditions (use of an organic co-solvent up to 80% v/v and increase of the reaction temperature up to 60 °C) revealed that the polymerization degree of the oligomers may be controlled by adjusting the nature and the ratio of the co-solvent, the reaction time and the reaction temperature. Thermal analyses (TGA and DSC) demonstrated that these phenolic oligomers exhibit high thermal stability and that their Td 5% and Tg can be easily tailored by playing with both the structure of the bisphenol and the degree of polymerization. Similarly, these phenolic oligomers exhibit tunable potent antiradical/antioxidant activity as shown by DPPH analyses. These aliphatic–aromatic oligomers with bisguaiacol-type moieties are thus promising as easily accessible, eco-friendly antiradical/antioxidant additives for the stabilization of polymers in packaging and other applications.
Detail
Catalytic fast pyrolysis of biomass: superior selectivity of hierarchical zeolites to aromatics†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2017-09-04 , DOI: 10.1039/C7GC02309J
The catalytic fast pyrolysis of oak over two zeolites (microporous and hierarchical) was investigated in a microfluidized bed reactor (MFBR) at 500 °C and as a function of the biomass-to-catalyst ratio. A hierarchical zeolite was produced by desilication with a NaOH solution of a conventional HZSM-5 zeolite. The outlet of the MFBR was connected to a single photoionization mass spectrometer (SPI-MS) for the on-line analysis of volatiles. This on-line analysis method allows studying the dynamics of volatile formation (in real time) and the deactivation of 2 zeolites upon stepwise injections of wood particles. Strikingly, the selectivity of targeted mono-aromatic compounds (quantified by gas chromatography) is doubled after desilication of the zeolite. The coked zeolites were characterized by TEM-EDX, digestion in fluoric acid, MALDI-TOF MS, etc. Three different types of coke are evidenced: (1) coke trapped inside micropores, (2) external coke formed on the outer surface of the crystals and (3) coke precursors deposited in the mesopores. The latter two cokes are much less toxic than the microporous coke. The open mesopores produced after desilication can be seen as “highways” where big molecules (such as levoglucosan) can diffuse to more accessible pore mouths. Brønsted acid sites present on microporous mouths can be active for the conversion of bigger molecules to small fragments. These fragments diffuse and form aromatics in the micropores (shape selectivity). The mesopores also promote the evacuation of catalytic products, thus enhancing the selectivity of mono-aromatic hydrocarbons. Desilicated zeolites present higher selectivity to mono-aromatics and stability upon coke deposition than microporous zeolites.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
地学2区 GEOLOGY 地质学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
20.10 93 Science Citation Index Science Citation Index Expanded Not
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